molecular formula C16H24N2 B1196259 Xylometazoline CAS No. 526-36-3

Xylometazoline

Cat. No.: B1196259
CAS No.: 526-36-3
M. Wt: 244.37 g/mol
InChI Key: HUCJFAOMUPXHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xylometazoline is a direct-acting alpha-adrenergic agonist commonly used as a nasal decongestant. It is an imidazoline derivative that works by binding to alpha-adrenergic receptors, causing vasoconstriction of nasal blood vessels. This action helps to relieve nasal congestion and minor inflammation due to allergies or colds .

Biochemical Analysis

Biochemical Properties

Xylometazoline functions as a direct-acting alpha-adrenergic agonist. It binds to alpha-adrenergic receptors, specifically alpha-1 and alpha-2 receptors, on the lamina propria of blood vessels in the nasal mucosa. This binding causes vasoconstriction of the nasal blood vessels, reducing blood flow and subsequently decreasing nasal congestion . The interaction of this compound with these receptors is crucial for its decongestant effect. Additionally, this compound has been shown to exert antioxidant actions by inhibiting microsomal lipid peroxidation and mediating hydroxyl radical scavenging activity .

Cellular Effects

This compound affects various types of cells and cellular processes. In the nasal mucosa, it causes vasoconstriction of large veins and smaller arteries, leading to a reduction in nasal congestion . This vasoconstriction is due to the stimulation of adrenergic receptors on the blood vessels. This compound also influences cell signaling pathways by activating alpha-adrenergic receptors, which are coupled to G-proteins. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels . These changes can impact gene expression and cellular metabolism, contributing to the overall decongestant effect of this compound.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to alpha-adrenergic receptors in the nasal mucosa. By binding to these receptors, this compound mimics the action of endogenous catecholamines like adrenaline and noradrenaline . This binding leads to the activation of G-protein-coupled receptors, which in turn activate downstream signaling pathways. The primary effect is the vasoconstriction of blood vessels, reducing blood flow and nasal congestion . This compound’s sympathomimetic effects also include the inhibition of adenylate cyclase, leading to decreased cAMP levels and subsequent cellular responses .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces nasal mucosal swelling and nasal resistance . At higher doses, this compound can cause systemic effects due to its sympathomimetic properties. These effects include increased blood pressure, bradycardia, and central nervous system stimulation . The lethal dose (LD50) of this compound has been determined in various animal models, with values of 230 mg/kg in rats and 75 mg/kg in mice for oral administration . These studies highlight the importance of using appropriate dosages to avoid toxic or adverse effects.

Metabolic Pathways

This compound is metabolized primarily in the liver. It undergoes hepatic metabolism, with the involvement of enzymes such as monoamine oxidase (MAO) and cytochrome P450 . The metabolic pathways of this compound include oxidation and conjugation reactions, leading to the formation of inactive metabolites that are excreted via the kidneys . The involvement of these enzymes in the metabolism of this compound can influence its pharmacokinetics and overall effectiveness.

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion. Once administered intranasally, this compound rapidly penetrates the nasal mucosa and binds to adrenergic receptors . The distribution of this compound within the nasal tissues is crucial for its decongestant effect. Additionally, this compound’s binding to plasma proteins is minimal, allowing for efficient distribution to the target sites .

Subcellular Localization

The subcellular localization of this compound is primarily within the plasma membrane of nasal epithelial cells. This compound binds to alpha-adrenergic receptors located on the cell surface, initiating its vasoconstrictive effects . The targeting of this compound to these receptors is facilitated by its molecular structure, which mimics endogenous catecholamines . This specific localization is essential for the rapid onset of action and effectiveness of this compound as a nasal decongestant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of xylometazoline hydrochloride involves several steps. One method starts with 1,3-dimethyl-5-tert-butylbenzene, which is reacted with phosphorus pentachloride and formalin in hydrochloric acid. The reaction mixture is then subjected to reflux at 100°C for 5 hours. After cooling, the organic layer is separated, washed, and dried. The product, 2,6-dimethyl-4-tertiary butyl benzyl chloride, is obtained through distillation .

Industrial Production Methods

Industrial production of this compound hydrochloride typically involves similar synthetic routes but on a larger scale. The process includes rigorous quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) is often used for the simultaneous estimation of this compound hydrochloride and other active ingredients in nasal spray formulations .

Chemical Reactions Analysis

Types of Reactions

Xylometazoline undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like phosphorus pentachloride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .

Scientific Research Applications

Xylometazoline has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Xylometazoline is unique in its rapid onset of action and its ability to provide quick relief from nasal congestion. Compared to oxymetazoline, this compound has a slightly faster onset of action, although both have similar durations of action .

Properties

IUPAC Name

2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15/h8-9H,6-7,10H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCJFAOMUPXHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1218-35-5 (mono-hydrochloride)
Record name Xylometazoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8046957
Record name Xylometazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Xylometazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nasal congestion is caused by various etiologies, such as rhinosinusitis and allergic or non-allergic rhinitis, leading to congestion of the venous sinusoids lining the nasal mucosa. Activation of α-adrenergic receptors leads to vasoconstriction of the blood vessels of the nasal mucosa and resumption of nasal airflow. As the most abundantly expressed in the human nasal mucosa, α1A- and α2B-adrenoceptors may play the most important role in vasoconstriction of the human nasal mucosa. Xylometazoline is a more selective agonist at α2B-adrenoceptors, with affinity at α1A-, α2A-, α2C-, α1B-, and α1D-adrenoceptors. Xylometazoline decreases nasal resistance during inspiration and expiration and increases the volume of nasal airflow. Compared to [oxymetazoline], another imidazoline nasal decongestant, xylometazoline had a slightly faster onset of action although they had a similar duration of action. In one study, subjects with nasal congestion reported relief of earache and sore throat in addition to nasal decongestion: it is speculated that oxymetazoline mediates this effect by causing vasoconstriction of the nasal mucosa that contains the venous sinuses and nasal decongestion allows breathing through the nose, providing relief from sore throat caused by mouth breathing that dries and irritates the throat.
Record name Xylometazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06694
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

526-36-3
Record name Xylometazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=526-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylometazoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylometazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06694
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Xylometazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xylometazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.629
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XYLOMETAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPY40FTH8K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Xylometazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

317-329, 131 - 133 °C
Record name Xylometazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06694
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Xylometazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The aluminium stearate was dispersed with stirring in a portion of the sunflower oil heated to 115° C. The dispersion was added to the rest of the sunflower oil heated to 140° C. The gel was stirred at 130° C. for 15 minutes and then allowed to cool without stirring to room temperature. The milled xylometazoline hydrochloride was dispersed in the cooled gel base and then passed through a colloid mill to produce a fine, homogenous dispersion. The dispersion was filled into plastic bottles fitted with a dosing pump.
Name
aluminium stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xylometazoline
Reactant of Route 2
Xylometazoline
Reactant of Route 3
Reactant of Route 3
Xylometazoline
Reactant of Route 4
Reactant of Route 4
Xylometazoline
Reactant of Route 5
Reactant of Route 5
Xylometazoline
Reactant of Route 6
Reactant of Route 6
Xylometazoline
Customer
Q & A

Q1: What is the primary mechanism of action of Xylometazoline?

A1: this compound is an imidazoline derivative that acts as an alpha-adrenergic agonist. It primarily targets alpha-adrenergic receptors in the blood vessels of the nasal mucosa, causing vasoconstriction. [, , ]

Q2: What are the downstream effects of this compound's vasoconstriction in the nasal mucosa?

A2: Vasoconstriction leads to a decrease in blood flow and swelling of the nasal mucosa, resulting in the opening of nasal passages and relief from nasal congestion. [, , , ]

Q3: Does this compound impact nitric oxide (NO) production in the nasal mucosa?

A3: Research suggests that, unlike physiological vasoconstriction induced by exercise, this compound reduces nasal NO levels. This suggests it may affect NO production through mechanisms beyond simple vasoconstriction. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound hydrochloride is C16H24N2 • HCl. Its molecular weight is 296.84 g/mol. []

Q5: Are there any spectroscopic data available for characterizing this compound?

A5: Yes, techniques like NMR, mass spectrometry, and IR spectroscopy have been employed to characterize this compound and its degradation products. []

Q6: Has this compound been combined with other active ingredients in pharmaceutical formulations?

A6: Yes, this compound has been successfully combined with other active ingredients like ipratropium bromide to simultaneously address both nasal congestion and rhinorrhea. [, ] It has also been formulated with iota-carrageenan, offering both decongestant and antiviral properties. []

Q7: What is the role of hyaluronic acid (HA) in some this compound formulations?

A7: Research suggests that HA can act as an enhancer or carrier for this compound, potentially improving its efficacy. []

Q8: What about the combination of this compound with Dexpanthenol?

A8: Studies indicate that the combination of this compound and Dexpanthenol can be beneficial for wound healing after nasal surgery, showing superior results compared to this compound alone. []

Q9: Does this compound exhibit any catalytic properties relevant to its pharmaceutical applications?

A9: While this compound's primary mechanism of action is through receptor binding, not catalytic activity, its formulation with other ingredients can enhance its therapeutic effects. For instance, combining it with acetylcysteine, a mucolytic agent, can improve its effectiveness in treating acute rhinitis. []

Q10: Have computational methods been applied to study this compound?

A10: Yes, computational studies using DFT have explored the electronic structure and properties of this compound and its potential for drug delivery when conjugated to fullerenes (C60). []

Q11: How do structural differences between this compound and Oxymetazoline affect their pharmacological properties?

A11: Despite both being imidazoline derivatives, Oxymetazoline exhibits a higher affinity for α1A-adrenoceptors while having a lower affinity for α2B-adrenoceptors compared to this compound. This difference in receptor subtype selectivity might contribute to observed differences in their potency and duration of action. []

Q12: Does the presence of BKC affect the nasal mucosal temperature in this compound formulations?

A13: Research suggests that BKC itself doesn't significantly influence nasal blood flow or mucosal temperature in topical decongestants containing this compound. The observed temperature decrease after this compound administration is primarily due to vasoconstriction. []

Q13: Can long-term use of this compound lead to rebound congestion?

A15: Yes, sustained use of this compound can lead to rebound congestion (rhinitis medicamentosa), characterized by increased nasal obstruction upon discontinuation of the medication. [, ]

Q14: What in vitro methods have been used to study this compound's effects?

A16: In vitro studies have employed techniques like cell culture models using human nasal epithelial cells to assess the cytotoxic and ciliary toxic effects of this compound and preservatives like BKC. [, ]

Q15: What in vivo models have been used to study this compound?

A17: Animal models, particularly rats, have been utilized to evaluate the effects of this compound on the nasal mucosa, including histopathological changes and inflammatory responses. [, ]

Q16: Are there any clinical trials investigating the efficacy of this compound?

A18: Numerous clinical trials have been conducted to assess this compound's efficacy and safety in treating various conditions, including acute rhinitis, sinusitis, and nasal congestion associated with the common cold. [, , , , , , , , , , ]

Q17: Is there evidence of resistance developing to this compound with prolonged use?

A19: While this compound doesn't typically lead to drug resistance in the traditional sense, prolonged use can lead to tachyphylaxis, requiring increasing doses to achieve the same decongestant effect. [, ]

Q18: Are there any safety concerns associated with the use of this compound in infants?

A20: While generally considered safe when used as directed, this compound can cause side effects, particularly in infants. Careful dosage control and monitoring are crucial to minimize the risk of adverse effects. [, , ]

Q19: Are there ongoing efforts to improve the delivery and targeting of this compound?

A21: Research exploring the conjugation of this compound to nanocarriers like fullerenes (C60) aims to improve its delivery, potentially enhancing its efficacy and reducing side effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.